![molecular formula C17H20N2O3 B7775364 2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione](/img/structure/B7775364.png)
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features an indene core with a morpholine moiety, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione typically involves the condensation of indene-1,3-dione with a morpholine derivative. One common method includes the reaction of indene-1,3-dione with 2-(morpholin-4-yl)ethylamine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indene or morpholine moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene-1,3-dione oxides, while reduction could produce indene-1,3-dione alcohols or amines. Substitution reactions can result in a variety of functionalized indene derivatives.
科学研究应用
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Indene-1,3-dione: A precursor to the compound, known for its use in organic synthesis and as a building block for various derivatives.
Morpholine derivatives: Compounds containing the morpholine moiety, which are studied for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione is unique due to its combination of the indene core and morpholine moiety This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research and development
属性
IUPAC Name |
2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(18-6-7-19-8-10-22-11-9-19)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-5,18H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPHYANROJTUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
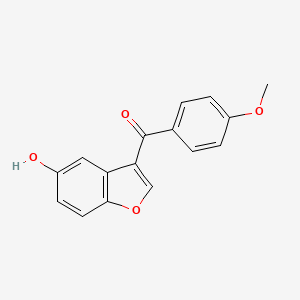
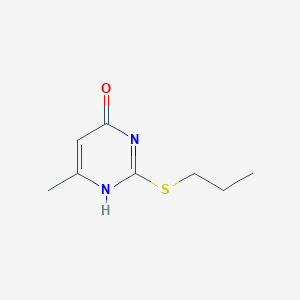
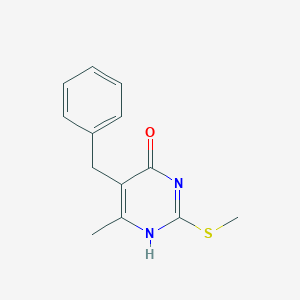
![methyl 4-oxo-2-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B7775303.png)
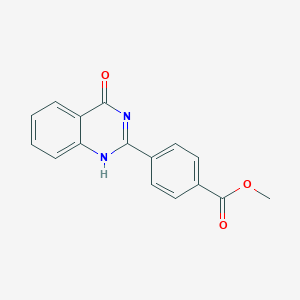
![11-(furan-2-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B7775322.png)
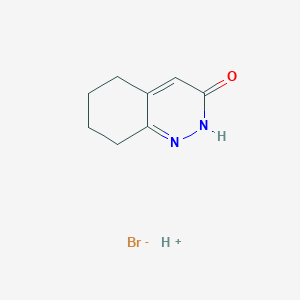
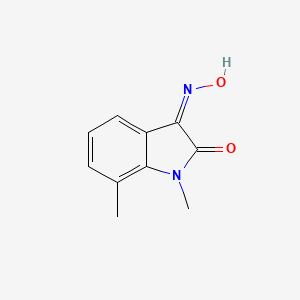
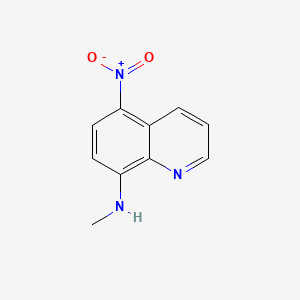
![2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775337.png)
![2-[[2-(4-hydroxyphenyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775343.png)
![5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775349.png)
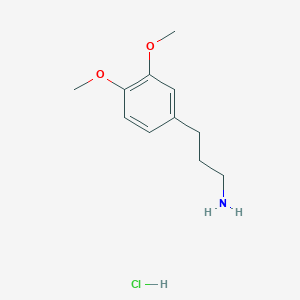
![5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775361.png)
